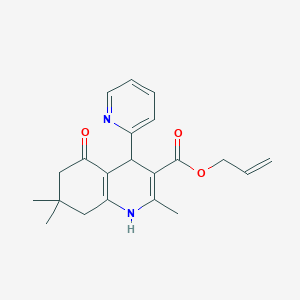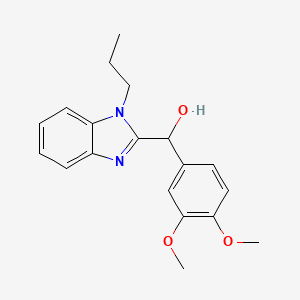![molecular formula C22H18N2 B4979303 5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B4979303.png)
5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine, also known as THBP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. THBP belongs to the class of phenanthridine derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
Mécanisme D'action
The mechanism of action of 5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is not fully understood, but several studies have suggested that it exerts its biological effects by modulating various signaling pathways, including the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway. 5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine has also been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various cell cycle and apoptosis-related genes.
Biochemical and Physiological Effects:
5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine has been reported to exhibit several biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial effects. 5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine has been reported to exhibit cardioprotective effects by reducing myocardial infarction and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is its broad-spectrum biological activity, which makes it a promising candidate for the development of novel therapeutics. However, 5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine has several limitations, including poor solubility and stability, which may limit its application in vivo. Additionally, the lack of understanding of its mechanism of action and potential side effects may hinder its clinical development.
Orientations Futures
Despite the promising therapeutic potential of 5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine, several areas of research need to be explored to fully understand its biological activity and potential clinical applications. These areas include:
1. Elucidating the mechanism of action of 5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine and identifying its molecular targets.
2. Developing novel formulations to improve the solubility and stability of 5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine.
3. Investigating the potential side effects of 5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine and developing strategies to mitigate them.
4. Conducting preclinical and clinical studies to evaluate the safety and efficacy of 5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine in various diseases.
5. Exploring the potential of 5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine as a lead compound for the development of novel therapeutics.
In conclusion, 5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is a promising compound that exhibits broad-spectrum biological activity and has potential therapeutic applications in various diseases. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of 5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine can be achieved through several methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. Another commonly used method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine in the presence of a reducing agent.
Applications De Recherche Scientifique
5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that 5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine has also been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells at the site of inflammation.
Propriétés
IUPAC Name |
5-pyridin-3-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2/c1-2-8-17-15(6-1)11-12-20-21(17)18-9-3-4-10-19(18)22(24-20)16-7-5-13-23-14-16/h1-2,5-8,11-14H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJSMVAQXFDPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dichlorophenyl)-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4979223.png)



![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4979251.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4979265.png)
![3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4979270.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4979274.png)


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4979311.png)
![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4979317.png)
![3-[1'-(4-methoxyphenyl)-1,4'-bipiperidin-4-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4979334.png)
![2,4-bis(ethylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B4979337.png)